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Cat. No.: B032747 Get Quote

Spectroscopic Comparison: 3-
(Methoxycarbonyl)-5-nitrobenzoic Acid and Its
Analogs
A detailed analysis of the spectral characteristics of 3-(Methoxycarbonyl)-5-nitrobenzoic
acid, 3-nitrobenzoic acid, and methyl 3-nitrobenzoate is presented for researchers, scientists,

and drug development professionals. This guide provides a comparative overview of their

spectroscopic data to aid in their identification, characterization, and application in various

scientific fields.

The structural differences imparted by the methoxycarbonyl and nitro functional groups on the

benzoic acid backbone lead to distinct spectroscopic signatures. Understanding these

variations is crucial for unambiguous compound identification and for predicting chemical

behavior. This report summarizes the key data from Nuclear Magnetic Resonance (NMR),

Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses.

Comparative Spectroscopic Data
The following tables provide a quantitative comparison of the key spectroscopic features of 3-
(Methoxycarbonyl)-5-nitrobenzoic acid and the related compounds, 3-nitrobenzoic acid and
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methyl 3-nitrobenzoate.

Compound Structure Molecular Formula
Molecular Weight (

g/mol )

3-

(Methoxycarbonyl)-5-

nitrobenzoic acid

C₉H₇NO₆ 225.16[1]

3-Nitrobenzoic acid C₇H₅NO₄ 167.12[2]

Methyl 3-

nitrobenzoate
C₈H₇NO₄ 181.15[3]

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Compound Solvent Chemical Shift (δ) ppm

3-(Methoxycarbonyl)-5-

nitrobenzoic acid
DMSO-d₆

~9.0 (s, 1H, Ar-H), ~8.8 (s, 1H,

Ar-H), ~8.7 (s, 1H, Ar-H), ~3.9

(s, 3H, OCH₃)

3-Nitrobenzoic acid CDCl₃ & TFA

OH unobserved, Aromatic

protons show complex

multiplets.[4]

Methyl 3-nitrobenzoate CDCl₃
Aromatic protons show

complex multiplets.[5]

Note: Predicted data for 3-(Methoxycarbonyl)-5-nitrobenzoic acid is based on computational

models and may vary from experimental values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted &
Experimental)

Compound Solvent Chemical Shift (δ) ppm

3-(Methoxycarbonyl)-5-

nitrobenzoic acid
DMSO-d₆

~165 (C=O, acid), ~164 (C=O,

ester), ~148 (C-NO₂), ~135

(Ar-C), ~133 (Ar-C), ~130 (Ar-

C), ~128 (Ar-C), ~125 (Ar-C),

~53 (OCH₃)

3-Nitrobenzoic acid - Data available.[6]

Methyl 3-nitrobenzoate - Data available.[3]

Note: Predicted data for 3-(Methoxycarbonyl)-5-nitrobenzoic acid is based on computational

models and may vary from experimental values.

Table 3: Key IR Absorption Bands (cm⁻¹)
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Functional

Group

Vibrational

Mode

3-

(Methoxycarbon

yl)-5-

nitrobenzoic

acid (Predicted)

3-Nitrobenzoic

acid

Methyl 3-

nitrobenzoate

O-H (Carboxylic

Acid)

Stretching

(broad)
~3300-2500 ~3300-2500[7] -

C=O (Carboxylic

Acid)
Stretching ~1710 ~1700-1680[7] -

C=O (Ester) Stretching ~1730 - ~1720[8]

N-O (Nitro

Group)

Asymmetric

Stretching
~1530 ~1530[9] ~1530[10]

N-O (Nitro

Group)

Symmetric

Stretching
~1350 ~1350[9] ~1350[10]

C-O (Ester/Acid) Stretching ~1300-1200 ~1320-1210[7] ~1300-1200[8]

C-H (Aromatic) Stretching ~3100-3000 ~3100-3000[9] ~3030[10]

Note: Predicted data for 3-(Methoxycarbonyl)-5-nitrobenzoic acid is based on computational

models and may vary from experimental values.

Table 4: Mass Spectrometry Data (m/z)
Compound Ionization Mode Key Fragments (m/z)

3-(Methoxycarbonyl)-5-

nitrobenzoic acid
ESI- [M-H]⁻: 224

3-Nitrobenzoic acid EI
167 (M⁺), 150, 121, 104, 92,

76, 65, 50[2][11]

Methyl 3-nitrobenzoate EI 181 (M⁺), 150, 104, 76, 50[3]

Note: Predicted data for 3-(Methoxycarbonyl)-5-nitrobenzoic acid is based on computational

models and may vary from experimental values.
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Experimental Protocols
Standardized protocols are essential for obtaining comparable spectroscopic data. The

following are general procedures for the key techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[12]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.[12]

2. Infrared (IR) Spectroscopy:

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A

small amount of the compound is ground with dry potassium bromide and pressed into a

thin, transparent disk.[12]

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[12]

3. Ultraviolet-Visible (UV-Vis) Spectroscopy:

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent

solvent (e.g., ethanol, methanol, or water).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range

(e.g., 200-400 nm).

4. Mass Spectrometry (MS):
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Sample Introduction: The sample can be introduced directly via a solid probe or, if coupled

with chromatography, through a GC or LC system.

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while

Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio

(m/z), and a mass spectrum is generated.

Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

target compound and its analogs.

Spectroscopic Comparison Workflow
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Caption: Workflow for spectroscopic analysis and comparison.

This guide provides a foundational spectroscopic comparison of 3-(Methoxycarbonyl)-5-
nitrobenzoic acid with 3-nitrobenzoic acid and methyl 3-nitrobenzoate. The presented data
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and experimental protocols offer a valuable resource for researchers in the fields of chemistry

and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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